molecular formula C15H13ClN2 B14591921 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,6-dimethyl-3-phenyl- CAS No. 61191-06-8

1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,6-dimethyl-3-phenyl-

Cat. No.: B14591921
CAS No.: 61191-06-8
M. Wt: 256.73 g/mol
InChI Key: XXCUXJZHKMKXAL-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,6-dimethyl-3-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,6-dimethyl-3-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and pyrrole derivatives can undergo cyclization reactions in the presence of catalysts like palladium or copper to form the desired heterocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs. These methods allow for the precise control of reaction parameters, leading to consistent and reproducible results.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,6-dimethyl-3-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium thiolate, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, reduction can produce alcohols or amines, and substitution can introduce various functional groups such as ethers or thioethers.

Scientific Research Applications

1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,6-dimethyl-3-phenyl- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It can act as an inhibitor or modulator of specific biological pathways.

    Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,6-dimethyl-3-phenyl- involves its interaction with molecular targets and pathways within biological systems. For instance, it may bind to specific proteins or enzymes, altering their activity and leading to downstream effects such as cell cycle arrest or apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[3,2-c]pyridine: A simpler analog without the chloro, dimethyl, and phenyl substituents.

    4-Chloro-1H-pyrrolo[3,2-c]pyridine: Lacks the dimethyl and phenyl substituents.

    2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine: Lacks the chloro and phenyl substituents.

Uniqueness

1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,6-dimethyl-3-phenyl- stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the chloro, dimethyl, and phenyl groups can enhance its reactivity and specificity in various applications, making it a valuable compound for research and development.

Properties

CAS No.

61191-06-8

Molecular Formula

C15H13ClN2

Molecular Weight

256.73 g/mol

IUPAC Name

4-chloro-2,6-dimethyl-3-phenyl-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C15H13ClN2/c1-9-8-12-14(15(16)17-9)13(10(2)18-12)11-6-4-3-5-7-11/h3-8,18H,1-2H3

InChI Key

XXCUXJZHKMKXAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(N2)C)C3=CC=CC=C3)C(=N1)Cl

Origin of Product

United States

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